2-(2-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:
Formation of 2-(2-chlorophenoxy)acetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 5-(3-methylphenyl)-1,2,4-oxadiazole: This involves the cyclization of 3-methylbenzonitrile with hydrazine hydrate and an oxidizing agent like hydrogen peroxide.
Coupling Reaction: The final step involves coupling 2-(2-chlorophenoxy)acetic acid with 5-(3-methylphenyl)-1,2,4-oxadiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory or anticancer agent due to its structural similarity to other bioactive oxadiazole derivatives.
Agricultural Chemistry: The compound may be used as a herbicide or pesticide, leveraging its ability to interfere with specific biological pathways in plants or pests.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes. The phenoxy and methylphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: This compound shares the chlorophenoxy and oxadiazole moieties but differs in the acetamide linkage.
6-(2-chlorophenoxy)-5-fluoro-4(3H)-pyrimidinone: This compound has a similar chlorophenoxy group but differs in the core structure, which is a pyrimidinone instead of an oxadiazole.
Uniqueness
2-(2-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Its structural features allow for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H14ClN3O3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-5-4-6-12(9-11)16-20-17(21-24-16)19-15(22)10-23-14-8-3-2-7-13(14)18/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
BVMCATCVWFZESR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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